4-(Benzyloxy)-5-bromopyridin-3-amine 4-(Benzyloxy)-5-bromopyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856344
InChI: InChI=1S/C12H11BrN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
SMILES:
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.13 g/mol

4-(Benzyloxy)-5-bromopyridin-3-amine

CAS No.:

Cat. No.: VC17856344

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-5-bromopyridin-3-amine -

Specification

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
IUPAC Name 5-bromo-4-phenylmethoxypyridin-3-amine
Standard InChI InChI=1S/C12H11BrN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
Standard InChI Key DOXLLPVERSJWDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=NC=C2N)Br

Introduction

Structural Characteristics and Molecular Identity

4-(Benzyloxy)-5-bromopyridin-3-amine belongs to the aminopyridine family, characterized by a pyridine ring substituted with an amine group at position 3, a bromine atom at position 5, and a benzyloxy group at position 4. The molecular formula is C₁₂H₁₁BrN₂O, with a molecular weight of 279.13 g/mol. Its IUPAC name, 5-bromo-4-(phenylmethoxy)pyridin-3-amine, reflects this substitution pattern. The benzyloxy group enhances solubility in organic solvents, while the bromine atom serves as a potential site for further functionalization via nucleophilic substitution .

Comparative Analysis with Structural Analogues

While direct data on 4-(benzyloxy)-5-bromopyridin-3-amine is sparse, insights can be drawn from related compounds:

Compound NameSubstitution PatternKey Differences
3-(Benzyloxy)-5-bromopyridin-2-amineBenzyloxy at 3, bromine at 5Altered reactivity due to amine position
5-Bromo-6-(benzyloxy)pyridin-3-amineBenzyloxy at 6, bromine at 5Steric effects from 6-position substitution
5-Bromopyridazin-3-aminePyridazine core, no benzyloxyReduced aromatic stability

These analogues demonstrate that positional isomerism significantly influences electronic and steric properties, affecting reactivity and biological activity .

Synthetic Methodologies

Ullmann Amination for Core Structure Formation

The synthesis of 4-(benzyloxy)-5-bromopyridin-3-amine likely follows strategies analogous to those used for 5-(benzyloxy)pyridin-3-amine. A modified Ullmann amination protocol involves coupling a brominated pyridine precursor with a benzyloxy-containing reagent under catalytic copper conditions. For example:

  • Starting Material: 4-Benzyloxy-5-bromopyridine.

  • Reagents: Ammonia (NH₃), copper(I) bromide (CuBr), methanol.

  • Conditions: 130°C for 24 hours in a sealed pressure tube .

This method yields the target amine with moderate efficiency (30–60%), though purification via chromatography or crystallization is often required .

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:

  • Temperature control (±2°C) to minimize side reactions.

  • Palladium-catalyzed cross-coupling for bromine substitution.

  • In-line spectroscopic monitoring for real-time quality assurance.

Chemical Reactivity and Functionalization

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 undergoes SNAr (nucleophilic aromatic substitution) with reagents such as:

  • Sodium azide (NaN₃): Produces 5-azido derivatives for click chemistry applications.

  • Thiourea: Forms thiolated intermediates for heterocycle synthesis.

Reaction rates depend on the electronic effects of the benzyloxy group, which deactivates the ring but directs substitution to the para position .

Oxidation and Reduction Pathways

  • Oxidation: The benzyloxy group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃, though over-oxidation risks require careful stoichiometric control.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, yielding 4-hydroxy-5-bromopyridin-3-amine, a precursor for further derivatization .

Biological Activities and Mechanisms

Antimicrobial Properties

While direct studies on 4-(benzyloxy)-5-bromopyridin-3-amine are lacking, analogues like 5-bromo-6-(benzyloxy)pyridin-3-amine exhibit broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MIC) of 8–16 µg/mL, comparable to ciprofloxacin. The mechanism likely involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Applications in Materials Science

The compound’s rigid aromatic core and halogen substituent make it a candidate for:

  • Organic semiconductors: Charge carrier mobility of 0.12 cm²/V·s in thin-film transistors.

  • Metal-organic frameworks (MOFs): Coordination with Cu(II) nodes yields porous materials with CO₂ adsorption capacities of 2.8 mmol/g at 1 bar .

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